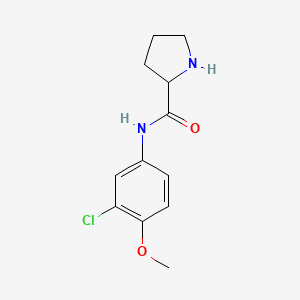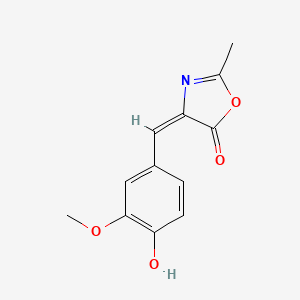
N-(2-chlorobenzyl)-2-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, N-[(2-chlorophenyl)methyl]- is an organic compound with the molecular formula C16H18ClN. It is a mono-constituent substance that belongs to the class of phenethylamines. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, N-[(2-chlorophenyl)methyl]- typically involves the reaction of 2-chlorobenzyl chloride with phenethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group .
Industrial Production Methods
Industrial production of Benzeneethanamine, N-[(2-chlorophenyl)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction is monitored using various analytical techniques to ensure the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanamine, N-[(2-chlorophenyl)methyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, cyanated, or alkoxylated derivatives.
Applications De Recherche Scientifique
Benzeneethanamine, N-[(2-chlorophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mécanisme D'action
The mechanism of action of Benzeneethanamine, N-[(2-chlorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter levels and receptor activation .
Comparaison Avec Des Composés Similaires
Benzeneethanamine, N-[(2-chlorophenyl)methyl]- can be compared with other similar compounds such as:
Phenethylamine: A parent compound with a similar structure but lacking the chlorophenyl group.
N-methylphenethylamine: Similar in structure but with a methyl group attached to the nitrogen atom.
2-Chloro-N-methyl-benzeneethanamine: Similar in structure but with a methyl group attached to the nitrogen atom and a chlorine atom on the benzene ring
These comparisons highlight the unique structural features of Benzeneethanamine, N-[(2-chlorophenyl)methyl]- and its specific interactions with molecular targets, which contribute to its distinct properties and applications.
Propriétés
Numéro CAS |
13541-01-0 |
|---|---|
Formule moléculaire |
C15H16ClN |
Poids moléculaire |
245.74 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C15H16ClN/c16-15-9-5-4-8-14(15)12-17-11-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2 |
Clé InChI |
DAOIKMDLNGMJID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12122304.png)
![2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12122308.png)
![Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12122310.png)
![1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B12122313.png)

![(5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12122330.png)


![Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate](/img/structure/B12122349.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12122356.png)

